molecular formula C12H19BrS B129903 2-Bromo-3-octylthiophene CAS No. 145543-83-5

2-Bromo-3-octylthiophene

Cat. No. B129903
M. Wt: 275.25 g/mol
InChI Key: ISONQKSIWXLJOQ-UHFFFAOYSA-N
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Description

2-Bromo-3-octylthiophene is a brominated thiophene derivative with an octyl group attached to the third carbon of the thiophene ring. Thiophene is a heterocyclic compound with a sulfur atom and a conjugated pi-electron system, which imparts interesting electronic properties. The bromine atom at the second position makes it a versatile intermediate for further chemical reactions, particularly in the field of organic electronics and conducting polymers.

Synthesis Analysis

The synthesis of brominated thiophenes, such as 2-Bromo-3-octylthiophene, typically involves the bromination of methylthiophene derivatives. For instance, the synthesis of 2-bromo-3-methylthiophene has been achieved using 3-methylthiophene and N-bromosuccinimide (NBS) as starting materials, with high yields and purity obtained after specific reaction times and temperatures . Although the synthesis of 2-Bromo-3-octylthiophene is not directly described, similar methodologies could be applied by substituting the methyl group with an octyl chain.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the thiophene ring and the substituents attached to it. In the case of 2-Bromo-3-octylthiophene, the octyl group would provide a significant alkyl chain that could influence the compound's solubility and packing in solid-state structures. X-ray crystallography studies of related compounds, such as unsymmetrical thiathiophthenes, reveal insights into bond lengths and molecular conformations . These studies are crucial for understanding the electronic properties and reactivity of the compound.

Chemical Reactions Analysis

Brominated thiophenes are reactive intermediates that can undergo various chemical reactions, including coupling reactions to form larger conjugated systems. For example, oxidative coupling and Stille coupling are common methods to synthesize oligothiophenes . The presence of the bromine atom in 2-Bromo-3-octylthiophene makes it a candidate for such reactions, potentially leading to novel oligothiophenes with extended pi-conjugation and interesting electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-octylthiophene would be influenced by both the thiophene ring and the octyl substituent. The electron-donating nature of the alkyl chain and the electron-withdrawing effect of the bromine atom would affect the compound's electronic properties. Electrochemical studies of related compounds, such as tetraferrocenylthiophene, demonstrate the ability to undergo reversible electron-transfer processes, which could be indicative of the redox behavior of 2-Bromo-3-octylthiophene . The solubility, melting point, and other physical properties would be determined by the alkyl chain length and the overall molecular structure.

Scientific Research Applications

Palladium-Catalyzed Polymerization

A study highlights the palladium-catalyzed polymerization of 2-bromo-3-octylthiophene, leading to the formation of oligo(3-octylthiophenes). This process achieves good yields and allows optimization of polymer regioregularity and molecular weight. A proposed mechanism involves coordination between palladium and sulfur, resembling a modified Heck mechanism (Hassan, Schulz, Gozzi, & Lemaire, 2003).

Synthesis of Bis(perylene diimide)–Donor Electron-Transport Materials

Another research focuses on synthesizing 2-bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide) (2-bromo-PDI) from PDI through transition-metal catalyzed borylation and treatment with copper(II) bromide. This compound is used in the synthesis of PDI–donor–PDI triads, which are potential electron-transport materials in organic field-effect transistors (Zhang, Singh, Hwang, Barlow, Kippelen, & Marder, 2013).

Synthesis of Symmetric Octithiophenes

Research on symmetric octithiophenes synthesized from asymmetric β-alkylsulfanyl bithiophenes, including derivatives of 2-bromo-3-octylthiophene, reveals these compounds exhibit solubility in common solvents and display unique solvatochromic properties (Mucci, Parenti, Cagnoli, Benassi, Passalacqua, Preti, & Schenetti, 2006).

Conjugated Poly(thiophene)s and Copolymers

A study details the synthesis of highly conjugated poly(thiophene)s using tributyltin derivatives of 2-bromo-3-octylthiophene. This process yields regioregular polymers with significant head-to-tail coupling, showcasing enhanced conjugation and electroactive properties (Lère-Porte, Moreau, & Torreilles, 2001).

Conjugated Donor–Acceptor–Donor Triblock Copolymers

Research demonstrates the synthesis of monofunctional telechelic poly(3-octylthiophene) (P3OT) with bromine-substituted end groups, utilized in preparing donor–acceptor–donor (D–A–D) triblock copolymers. This showcases potential applications in electronic materials (Woody, Leever, Durstock, & Collard, 2011).

Safety And Hazards

2-Bromo-3-octylthiophene is classified as a long-term (chronic) aquatic hazard (Category 4), H413 . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

Thiophene-based conjugated polymers, such as 2-Bromo-3-octylthiophene, hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . They have shown great promise for applications in lighting, power, and circuitry, with rapidly improving performance already surpassing that of amorphous silicon-based counterparts . The future development of side-chain engineering on next-generation conjugated polymers with desirable thermomechanical property for stretchable and wearable electronics is expected .

properties

IUPAC Name

2-bromo-3-octylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrS/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISONQKSIWXLJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444485
Record name 2-Bromo-3-octylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-octylthiophene

CAS RN

145543-83-5
Record name 2-Bromo-3-octylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-n-octylthiophene
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Synthesis routes and methods I

Procedure details

To a 250 mL of two-ported flask filled with 3-octylthiophene (10.00 g, 50.93 mmol) was added 60 mL of DMF. A solution of NBS (9.26 g, 52.03 mmol) in 60 mL of DMF was added dropwise in an iced saline bath. After addition was completed, the mixture was warmed to the room temperature and then stirred at this temperature overnight. The reaction was stopped and the resultant product was poured into 200 mL of water. The mixture was extracted with dichloromethane (60 mL×4). The organic phase was washed with aqueous potassium hydroxide solution (2 M, 100 mL), saturated saline (100 mL) and water (100 mL×2), successively. The organic phase was dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. The resultant product was separated with chromatographic column, in which eluant was petroleum ether, to give a liquid as oil (12.60 g, yield: 89%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.26 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
89%

Synthesis routes and methods II

Procedure details

3-Octylthiophene (45 g) was dissolved in DMF (327 mL). NBS (40.75 g) was dissolved in DMF (300 mL) and was subsequently added dropped to the 3-octylthiophene solution at room temperature under the darkness. The reaction mixture was subsequently stirred at room temperature overnight, slowly diluted with water (800 mL) and extracted with diethyl ether (3×300 mL). The combined organic extracts were subsequently washed with brine (2×200 mL) and water (200 mL). The organic phase was dried over anhydrous magnesium sulfate and concentrated. Vacuum distillation of the crude residue afforded the title compound as a colorless liquid (56.0 g, yield: 89%): 1H NMR (300 MHz, CDCl3, ppm) δ: 7.15-7.13(d, 1H), 6.78-6.76(d, 1H), 2.57-2.52(t, 2H), 1.59-1.54(m, 2H), 1.29-1.27(m, 10H), 0.90-0.86(t, 3H).
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
327 mL
Type
solvent
Reaction Step One
Name
Quantity
40.75 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four
Yield
89%

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